molecular formula C15H13FO B13049532 1-(4-Fluorophenyl)-3-phenylpropan-2-one CAS No. 330-97-2

1-(4-Fluorophenyl)-3-phenylpropan-2-one

Cat. No.: B13049532
CAS No.: 330-97-2
M. Wt: 228.26 g/mol
InChI Key: CCYAIFGVYQADES-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenylpropan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 4-fluorophenyl group at position 1 and a phenyl group at position 2. Its synthesis typically involves Claisen-Schmidt condensation between 4-fluorobenzaldehyde and acetophenone derivatives under basic conditions . The fluorine atom at the para position of the phenyl ring enhances its electronic properties, influencing reactivity and intermolecular interactions in crystal packing .

Properties

CAS No.

330-97-2

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-phenylpropan-2-one

InChI

InChI=1S/C15H13FO/c16-14-8-6-13(7-9-14)11-15(17)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

CCYAIFGVYQADES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-phenylpropan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-phenylpropan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The ketone functional group plays a crucial role in its reactivity, enabling it to undergo nucleophilic addition and other transformations.

Comparison with Similar Compounds

(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ()

  • Structure : Contains an α,β-unsaturated ketone (chalcone backbone) with fluorophenyl groups at positions 2 and 3.
  • Key Differences: The double bond (C8=C9, 1.3382 Å) introduces conjugation, altering UV-Vis absorption and reactivity compared to the saturated ketone . Higher polarity due to the enone system, affecting solubility in polar solvents.
  • Applications : Used in crystallography studies to analyze intermolecular interactions influenced by fluorine .

1-(4-Methylphenyl)-3-phenylprop-2-en-1-one ()

  • Structure : Similar chalcone framework but replaces fluorine with a methyl group.
  • Key Differences :
    • Methyl substituent increases lipophilicity (logP ≈ 3.2 vs. 2.8 for the fluorinated analog).
    • Reduced hydrogen-bonding capacity due to the absence of fluorine.
  • Synthesis : Bromination reactions proceed faster due to the electron-donating methyl group .

Heterocyclic Derivatives

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide ()

  • Structure : Pyrazole ring fused with fluorophenyl groups.
  • Key Differences :
    • The dihydropyrazole core introduces rigidity and hydrogen-bonding sites (amide group).
    • Enhanced biological activity: Exhibits antimicrobial properties due to the pyrazole moiety .
  • Crystallography : SHELX refinement () reveals planar geometry, stabilized by C–H···O and π-π interactions .

Functionalized Propenones

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one ()

  • Structure : Hydroxyl group replaces one phenyl ring.
  • Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in aqueous media. Potential for antioxidant activity due to phenolic functionality .

1-(4-Fluorophenyl)-3,3-bis(methylthio)prop-2-en-1-one ()

  • Structure : Thiomethyl groups at position 3.
  • Key Differences: Sulfur atoms increase electron density, altering redox behavior. Applications: Intermediate in dithioacetal synthesis for organocatalysis .

Biological Activity

1-(4-Fluorophenyl)-3-phenylpropan-2-one, also known as 4-Fluorobenzylacetone, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and altered interaction with biological targets. The presence of the fluorine atom can significantly influence the electronic properties of the molecule, affecting its binding affinity to various receptors.

1. Pharmacological Effects

Research indicates that this compound exhibits notable effects on neurotransmitter systems, particularly in the context of psychostimulant abuse. In studies involving animal models, it has been shown to modulate dopamine transporter (DAT) activity, which is crucial in the context of addiction therapies.

  • Dopamine Transporter Inhibition : A study highlighted that derivatives related to this compound could effectively reduce the reinforcing effects of cocaine and methamphetamine in rats, suggesting potential therapeutic applications in treating substance abuse disorders .

2. Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the phenyl and fluorophenyl groups can lead to significant changes in biological activity. For instance, compounds with enhanced DAT affinity demonstrated improved efficacy in reducing drug-seeking behavior in preclinical models .

CompoundDAT Affinity (Ki)Metabolic StabilityhERG Affinity Ratio
3b230 nMModerate28
14a23 nMHighNot reported

Case Study 1: Cocaine Abuse Treatment

In a study examining the potential of this compound derivatives for treating cocaine addiction, researchers found that specific analogs significantly reduced cocaine self-administration in rhesus monkeys without affecting food intake. This indicates a promising therapeutic window for addiction treatment .

Case Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological profile of related compounds and found that they could attenuate methamphetamine-induced behaviors by modulating DAT and sigma receptors. This suggests that the compound could be beneficial in addressing not only cocaine but also methamphetamine addiction .

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